molecular formula C16H24ClN3O3S B5358484 N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5358484
M. Wt: 373.9 g/mol
InChI Key: HDLNVRALRSDZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a chemical compound that is commonly known as ACEA. It is a highly potent and selective agonist of the cannabinoid receptor type 1 (CB1). ACEA has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

ACEA is a highly selective agonist of the N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide receptor. The this compound receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the this compound receptor by ACEA leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK). This results in the modulation of neurotransmitter release, leading to the various pharmacological effects of ACEA.
Biochemical and Physiological Effects:
ACEA has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as to have analgesic effects in various pain models. ACEA has also been shown to have anti-inflammatory effects in various models of inflammation. Additionally, ACEA has been shown to have neuroprotective effects in various models of neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACEA is its high selectivity for the N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide receptor. This allows for the precise modulation of the this compound receptor signaling pathway, leading to the specific pharmacological effects of ACEA. Additionally, ACEA has been shown to have a good safety profile in animal models. However, one of the limitations of ACEA is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

The potential therapeutic applications of ACEA are vast and varied. Future research could focus on the development of novel formulations of ACEA that improve its solubility and bioavailability. Additionally, further studies could investigate the potential use of ACEA in the treatment of various neurological and psychiatric disorders, as well as in the field of oncology. Finally, studies could investigate the potential use of ACEA in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of ACEA involves the reaction between 4-chlorobenzyl cyanide and N,N-dimethylsulfamoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperidine in the presence of potassium carbonate to yield ACEA. The purity of the final product is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry.

Scientific Research Applications

ACEA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, analgesic, anti-inflammatory, and neuroprotective properties. ACEA has also been studied for its potential use in the treatment of obesity, diabetes, and metabolic syndrome. Additionally, ACEA has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-19(2)24(22,23)20-11-8-14(9-12-20)16(21)18-10-7-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNVRALRSDZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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